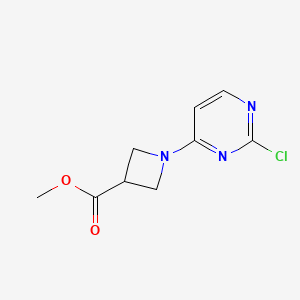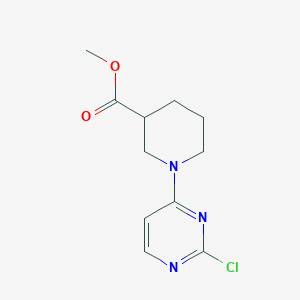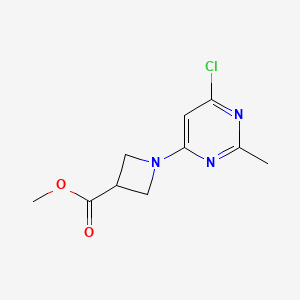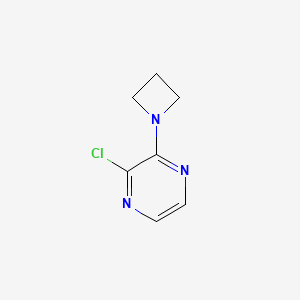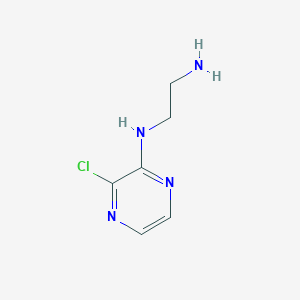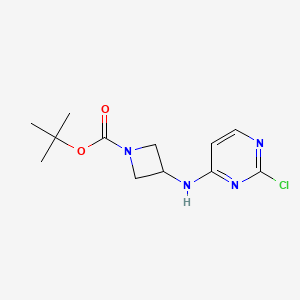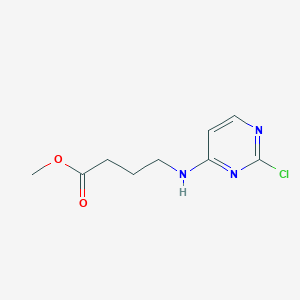![molecular formula C10H14N2O3S B1481468 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097978-95-3](/img/structure/B1481468.png)
1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Descripción general
Descripción
The compound “1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” belongs to the class of pyrimidin-2-ones . Pyrimidin-2-ones are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyrimidin-2-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, and toxic reagent . The desired products were obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, and its derivatives, are primarily involved in chemical synthesis processes. These compounds serve as key intermediates in the synthesis of polyfunctional fused heterocyclic compounds, demonstrating their utility in constructing complex chemical structures. For instance, these compounds undergo reactions such as S-alkylation under phase transfer conditions, demonstrating selective reactivity that is valuable in organic synthesis. Moreover, they are involved in the creation of novel heterocyclic systems through reactions with various alkylating agents, showcasing their versatility in synthesizing new chemical entities (Dave & Patel, 2001; Hassaneen et al., 2003).
Antitumor Activity
Research has also explored the potential antitumor activities of derivatives of this compound. Compounds synthesized from this chemical backbone have been tested against cancer cell lines, such as HEPG-2 (liver cancer) and MCF-7 (breast cancer), indicating a promising avenue for the development of new chemotherapeutic agents (Edrees & Farghaly, 2017).
Pharmacological Properties
Further investigations have revealed that some derivatives exhibit significant pharmacological properties, including analgesic and anti-inflammatory effects. This suggests that modifications to the core structure of this compound can lead to potential therapeutic agents with specific biological activities (Santagati et al., 1995).
Quantum Chemical Studies
Quantum chemical studies have been conducted on pyrimidin-4-ones and their derivatives to understand their electronic structures and chemical reactivity. These studies provide insights into the molecular properties of these compounds, contributing to the rational design of new molecules with desired chemical and biological properties (Mamarakhmonov et al., 2014).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been found to target a variety of biological receptors and enzymes. For instance, some pyrimidine derivatives have shown therapeutic interest by targeting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of pyrimidine derivatives with their targets often results in the inhibition of the target’s activity. For example, some pyrimidine derivatives inhibit the activity of protein kinases, thereby controlling cell growth and proliferation .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the α-amylase enzyme, which plays a role in the breakdown of complex carbohydrates into glucose . This can lead to a more regulated and progressive release of glucose into the circulation.
Pharmacokinetics
The pharmacokinetics of pyrimidine derivatives can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include reduced cell growth and proliferation, as well as changes in glucose metabolism .
Análisis Bioquímico
Biochemical Properties
1-(Dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . The inhibition of α-amylase by this compound can lead to a slower release of glucose into the bloodstream, making it a potential candidate for managing diabetes. Additionally, this compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects by inhibiting cell proliferation and inducing apoptosis . The influence of this compound on cell signaling pathways, such as the CDK2/cyclin A2 pathway, can lead to alterations in gene expression and cellular metabolism . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as α-amylase, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular function . Threshold effects have been identified, indicating the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism . This compound interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the synthesis of pyrimidine nucleotides . The presence of this compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in each compartment .
Propiedades
IUPAC Name |
1-(dimethoxymethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-14-10(15-2)12-7-5-3-4-6(7)8(16)11-9(12)13/h10H,3-5H2,1-2H3,(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWEIZPSHIOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(N1C2=C(CCC2)C(=S)NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



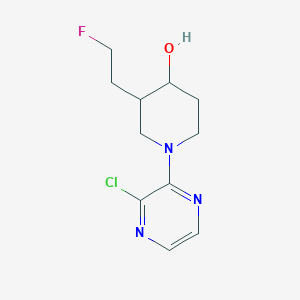
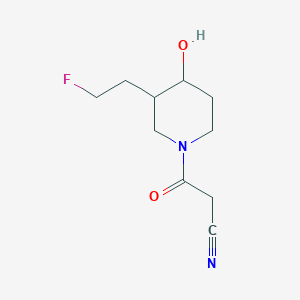
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

